5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core substituted with chloro, sulfonyl, and carboxamide groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the carboxamide group: Amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of functional groups in 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide provides distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H27ClN4O3S2 |
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Molecular Weight |
483.1 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H27ClN4O3S2/c1-4-16-7-5-6-12-26(16)31(28,29)17-10-8-15(9-11-17)24-20(27)19-18(22)13-23-21(25-19)30-14(2)3/h8-11,13-14,16H,4-7,12H2,1-3H3,(H,24,27) |
InChI Key |
BLWHVWCYHCYUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C |
Origin of Product |
United States |
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